3,4-Dihydroxyphenylacetaldehyde

Catalog No.
S603003
CAS No.
5707-55-1
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroxyphenylacetaldehyde

CAS Number

5707-55-1

Product Name

3,4-Dihydroxyphenylacetaldehyde

IUPAC Name

2-(3,4-dihydroxyphenyl)acetaldehyde

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2

InChI Key

IADQVXRMSNIUEL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CC=O)O)O

Synonyms

3,4-Dihydroxy-α-tolualdehyde; 3,4-Dihydroxybenzeneacetaldehyde; Homoprotocatechualdehyde; (3,4-Dihydroxyphenyl)acetaldehyde;

Canonical SMILES

C1=CC(=C(C=C1CC=O)O)O

DOPAL as a Dopamine Metabolite:

DOPAL is a metabolite of dopamine, a neurotransmitter found in the brain. It is formed by the enzyme monoamine oxidase (MAO) breaking down dopamine PubMed: . Researchers are interested in DOPAL because it may play a role in various neurological conditions, including Parkinson's disease PubMed: .

Potential Role in Neurotoxicity:

Studies suggest that DOPAL may be neurotoxic, meaning it can damage neurons. It has been shown to be more cytotoxic (toxic to cells) than dopamine itself in certain cell lines PubMed: . Additionally, DOPAL may contribute to the aggregation of alpha-synuclein, a protein associated with Parkinson's disease PubMed: . However, further research is needed to understand the exact role of DOPAL in neurodegeneration.

Applications in Synthetic Biology:

DOPAL is also being explored for its potential applications in synthetic biology. Researchers have engineered enzymes to convert L-DOPA (levodopa, a dopamine precursor) directly into DOPAL, bypassing some of the natural steps in the pathway Nature Communications: . This approach could be useful for the production of specific molecules of interest in the field of synthetic biology.

3,4-Dihydroxyphenylacetaldehyde, also known as dopamine aldehyde, is a significant metabolite of the neurotransmitter dopamine. It is formed primarily through the action of monoamine oxidase, which catalyzes the oxidative deamination of dopamine. The compound has the chemical formula C8H8O3C_8H_8O_3 and is characterized by two hydroxyl groups attached to a phenyl ring, along with an aldehyde functional group. This structure contributes to its reactivity and biological significance.

DOPAL's mechanism of action is complex and under investigation. While necessary for dopamine breakdown, its reactive nature may contribute to neurotoxicity. The "catecholaldehyde hypothesis" proposes that DOPAL's accumulation can damage neurons and contribute to Parkinson's disease. This hypothesis is supported by studies showing DOPAL's neurotoxic effects in animal models [].

  • Toxicity: Studies indicate neurotoxic potential, requiring further investigation [].
  • Reactivity: The aldehyde group suggests reactivity with other molecules.
, primarily involving oxidation and conjugation. Key reactions include:

  • Oxidation: It can undergo enzymatic oxidation to form reactive species, such as ortho-quinones, which can interact with cellular nucleophiles like proteins and thiols .
  • Condensation: Dihydroxyphenylacetaldehyde can react with other compounds to form larger molecules through condensation reactions.
  • Reduction: The aldehyde group can be reduced to form 3,4-dihydroxyphenylethanol.

These reactions are significant in understanding its role in neurotoxicity and metabolism.

3,4-Dihydroxyphenylacetaldehyde is recognized for its neurotoxic properties. It is significantly more toxic than dopamine itself and contributes to dopaminergic neurodegeneration associated with conditions like Parkinson's disease. The compound has been shown to induce apoptosis in neuronal cells and disrupt mitochondrial function . Its toxicity is believed to stem from its ability to form reactive oxygen species and inhibit aldehyde dehydrogenase, an enzyme responsible for detoxifying aldehydes .

The synthesis of 3,4-dihydroxyphenylacetaldehyde can occur through several methods:

  • Biological Synthesis: The primary method involves the enzymatic conversion of dopamine by monoamine oxidase.
  • Chemical Synthesis: Laboratory synthesis can be achieved through:
    • Oxidation of Dopamine: Using oxidizing agents such as sodium periodate or hydrogen peroxide.
    • Reduction of 3,4-Dihydroxyphenylacetone: This can also yield the desired aldehyde under controlled conditions .

3,4-Dihydroxyphenylacetaldehyde has several applications:

  • Research Tool: It serves as a critical compound in studies related to neurobiology and the mechanisms underlying neurodegenerative diseases.
  • Biochemical Studies: Used in investigations concerning protein interactions and oxidative stress.
  • Pharmaceutical Development: Understanding its metabolic pathways aids in developing treatments for Parkinson's disease and related disorders.

Studies have shown that 3,4-dihydroxyphenylacetaldehyde interacts with various proteins and enzymes in biological systems:

  • Protein Reactivity: The compound exhibits reactivity towards thiol groups in proteins, leading to potential modifications that can affect protein function .
  • Inhibition of Enzymes: High concentrations of 3,4-dihydroxyphenylacetaldehyde inhibit aldehyde dehydrogenase, which may exacerbate neurotoxicity .

These interactions highlight its role as both a metabolite and a toxic agent.

Several compounds share structural similarities with 3,4-dihydroxyphenylacetaldehyde. Here are a few notable examples:

Compound NameStructureUnique Features
3,4-Dihydroxyphenylacetic acidC₈H₈O₄A major metabolite of dopamine; less toxic than DOPAL.
3-MethoxytyramineC₉H₁₃NO₃Methylated form of dopamine; less reactive.
5-HydroxyindoleacetaldehydeC₉H₉NO₃A serotonin metabolite; structurally distinct but shares neuroactive properties.
3,4-DihydroxyphenylglycolaldehydeC₉H₁₀O₄A related compound involved in catecholamine metabolism.

While these compounds share certain structural characteristics with 3,4-dihydroxyphenylacetaldehyde, they differ significantly in terms of biological activity and toxicity profiles. This uniqueness makes 3,4-dihydroxyphenylacetaldehyde a crucial focus in research related to neurodegenerative diseases.

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

152.047344113 g/mol

Monoisotopic Mass

152.047344113 g/mol

Heavy Atom Count

11

LogP

1.005

Appearance

Assay:≥95%A solution in methanol

UNII

F2E9Q24TSL

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5707-55-1

Wikipedia

3,4-Dihydroxyphenylacetaldehyde

Dates

Modify: 2023-08-15

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